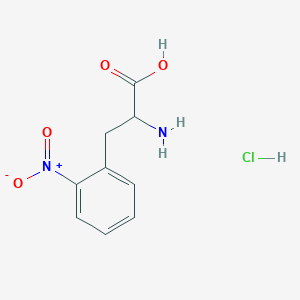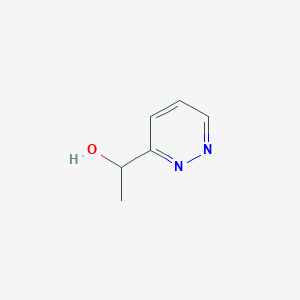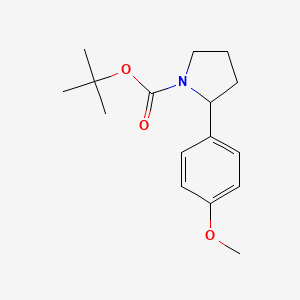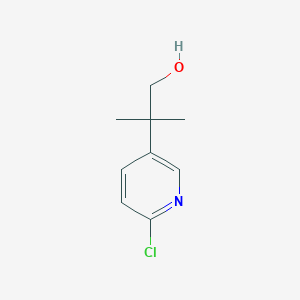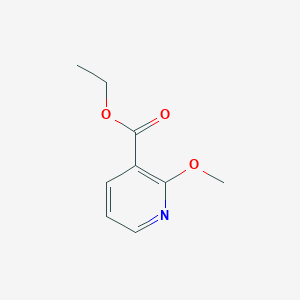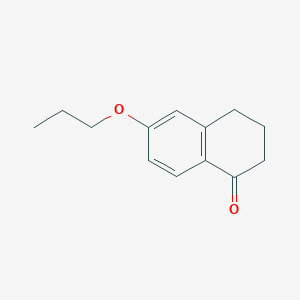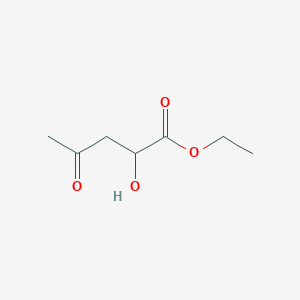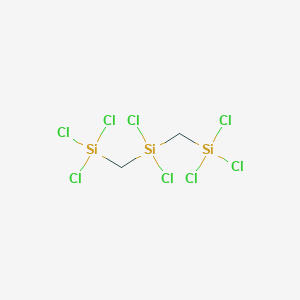
1,1,2-Pentanetricarboxylic acid, 4-methyl-, 1,1-bis(phenylmethyl) ester (9CI)
Vue d'ensemble
Description
1,1,2-Pentanetricarboxylic acid, 4-methyl-, 1,1-bis(phenylmethyl) ester (9CI) is a synthetic organic compound belonging to the family of polycarboxylic acids. It is a white crystalline solid with a melting point of 116-118°C and a molecular weight of 472.51 g/mol. It is soluble in methanol and slightly soluble in ethanol and acetone. 9CI is a versatile compound with many applications in organic synthesis, biochemistry, and medicine.
Applications De Recherche Scientifique
Novel Approaches in Polymer Synthesis
The application of specific esters in the synthesis of functional polymers has been explored, where esters serve as key intermediates or components in producing polymers with desirable properties. For instance, the development of soluble polystyrenes functionalized by tri-n-butyltin carboxylates involves the synthesis of methyl esters of ω-(para styryl)alkanoic acids, which are subsequently copolymerized with styrene. This method addresses challenges related to radical polymerization inhibition and uncontrolled early-stage polymerization, indicating the critical role of esters in achieving efficient polymerization and functionalization processes (Dalil et al., 2000).
Enhancement of Polymer Properties
In the domain of poly(ester-imide) synthesis, new diacid monomers have been developed, demonstrating the influence of ester components on the thermal properties and solubility of the resulting polymers. The inclusion of ester groups in polymer backbones contributes to improved solubility in polar aprotic solvents and enhanced thermal stability, showcasing the esters' role in tailoring polymer characteristics for specific applications (Kamel et al., 2019).
Catalysis and Organic Synthesis
Esters have been utilized in the synthesis of cyclic peroxides from alkenes, active methylene compounds, and molecular oxygen through manganese-mediated reactions. This showcases the esters' utility as reactants in catalytic processes, leading to the formation of compounds with potential applications in various chemical industries (Qian et al., 1992).
Development of Polymer Films and Coatings
Research on the formation of highly crosslinked polymer films using bio-based epoxy highlights the role of esters in developing environmentally friendly materials with potential applications in coatings. This emphasizes the esters' contribution to achieving sustainability in material science (Sanay et al., 2021).
Propriétés
IUPAC Name |
2-[1,3-dioxo-1,3-bis(phenylmethoxy)propan-2-yl]-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O6/c1-16(2)13-19(21(24)25)20(22(26)28-14-17-9-5-3-6-10-17)23(27)29-15-18-11-7-4-8-12-18/h3-12,16,19-20H,13-15H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIKOYYFZGXXFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(C(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



